molecular formula C24H24N2O4 B3014170 N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898441-32-2

N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B3014170
CAS No.: 898441-32-2
M. Wt: 404.466
InChI Key: DSYGHCDFQLLKFN-UHFFFAOYSA-N
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Description

N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS 898441-32-2) is a chemical compound with the molecular formula C 24 H 24 N 2 O 4 and a molecular weight of 404.46 g/mol . This acetamide derivative features a complex structure that incorporates a 4H-pyran-4-one core, a 1,2,3,4-tetrahydroisoquinoline moiety, and a benzyl group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The compound is offered with a minimum purity of 90% and is available for research purposes in various quantities to suit experimental needs . Heterocyclic compounds containing structures similar to this, such as pyranones, have been widely investigated for their potential biological activities, which can include antimicrobial, anti-inflammatory, and antitumor properties . As a specialized research chemical, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-22-12-21(15-26-11-10-19-8-4-5-9-20(19)14-26)29-16-23(22)30-17-24(28)25-13-18-6-2-1-3-7-18/h1-9,12,16H,10-11,13-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGHCDFQLLKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Drug Discovery

Fragment-Based Drug Discovery (FBDD)

N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has been utilized in fragment-based drug discovery (FBDD), a methodology that helps identify new drug candidates by screening small chemical fragments for their ability to bind to biological targets. The compound's structure allows for the optimization of binding interactions through modifications that enhance affinity and selectivity towards specific proteins .

Case Study: Targeting Kinases

In a study focusing on kinase inhibitors, derivatives of N-benzyl compounds were synthesized and evaluated for their inhibitory activity against various kinases. The results indicated that modifications to the benzyl group significantly influenced the potency and selectivity of the inhibitors. This highlights the importance of structural variations in optimizing drug candidates derived from N-benzyl frameworks .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting cell proliferation .

Synthetic Chemistry

Synthesis Routes

The synthesis of this compound involves several steps starting from easily accessible precursors like 1,2,3,4-tetrahydroisoquinoline derivatives. The process typically includes acylation reactions followed by coupling with appropriate amines to form the final product .

Optimization Strategies

Optimization strategies have been explored to enhance yield and purity during synthesis. Techniques such as microwave-assisted synthesis and solvent-free conditions have shown promise in improving reaction efficiency while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The pyran-4-one (target) and pyrimidine (Compound 166, ) cores favor planar interactions, whereas thiazolidinones () and pyridazinones () introduce sulfur or nitrogen-rich systems with distinct electronic profiles. The tetrahydroisoquinoline group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to the polar 4-benzylpiperazine in (clogP ~2.8), suggesting improved membrane permeability .

The oxetane group in Compound 166 improves solubility but reduces steric bulk compared to the tetrahydroisoquinoline-methyl group in the target.

Synthetic Accessibility: The target compound likely requires multi-step synthesis due to its complex substitution pattern, whereas thiazolidinone analogs () are synthesized in fewer steps under reflux conditions. Room-temperature methods for pyran derivatives (as in ) may offer milder alternatives for acid-sensitive intermediates.

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, structural analogs provide clues:

  • Tetrahydroisoquinoline Derivatives: Compounds like those in exhibit affinity for central nervous system targets due to the lipophilic, rigid bicyclic structure. This suggests the target compound may have neuropharmacological applications.
  • Benzylpiperazine Analogs : The compound in may prioritize peripheral targets due to reduced blood-brain barrier penetration compared to the target.

Biological Activity

N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using various techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-benzyl derivatives exhibit antimicrobial properties. For instance, certain tetrahydroisoquinoline derivatives have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

2.2 Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes. In vitro assays indicate that similar compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation . The IC50 values for these activities suggest that such derivatives could be explored for treating neurodegenerative diseases like Alzheimer's.

3. Case Studies

Case Study 1: Antimicrobial Evaluation
In a study published in 2023, a series of tetrahydroisoquinoline derivatives were synthesized and screened for antimicrobial activity. Among these, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial properties .

Case Study 2: Cholinesterase Inhibition
A recent investigation into the cholinesterase inhibitory effects of related compounds revealed that one derivative had an IC50 of 46.42 µM against BChE, comparable to known inhibitors like physostigmine . This suggests potential applications in cognitive enhancement or neuroprotection.

The biological activities of N-benzyl derivatives can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The lipophilicity and structural features allow these compounds to penetrate bacterial membranes effectively, leading to cell lysis or metabolic inhibition.
  • Cholinesterase Inhibition : The binding affinity to the active sites of cholinesterases prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

5. Data Summary

Activity TypeTest Organism/TargetIC50/MIC ValueReference
AntibacterialKlebsiella pneumoniae32 µg/mL
Cholinesterase InhibitionBChE46.42 µM
Cholinesterase InhibitionAChE157.31 µM

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Compounds

ReagentSolventTemperatureTimeYield (%)
PiperidineEthanol0–5°C2 h65–73
DBUDMF25°C4 h78

Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, as demonstrated in tetrahydroisoquinoline derivatives .
  • HPLC-PDA for purity assessment (≥95% purity threshold for biological assays) .

How does the compound’s stability vary under different storage conditions?

Stability studies should evaluate:

  • Thermal stability : Accelerated degradation tests at 40–60°C over 1–4 weeks.
  • Photostability : Exposure to UV/visible light (ICH Q1B guidelines).
  • Hydrolytic sensitivity : pH-dependent degradation in buffers (pH 1–9).
    Use LC-MS to identify degradation products, such as hydrolyzed pyran or oxidized tetrahydroisoquinoline moieties .

Advanced Research Questions

What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies involve:

  • Synthesizing analogs with modified substituents (e.g., replacing benzyl with pyridinylmethyl or altering the tetrahydroisoquinoline group).
  • Testing in bioassays (e.g., enzyme inhibition, antioxidant activity) to correlate functional groups with activity. For example, methyl or methoxy groups on aromatic rings may enhance lipid solubility and target binding .

Q. Table 2: Hypothetical SAR Data for Antioxidant Activity

SubstituentIC₅₀ (μM)LogP
-OCH₃ (para)12.32.1
-Cl (meta)28.73.4
-NO₂ (ortho)>1001.8

How can researchers resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets for assay conditions (e.g., cell lines, incubation times).
  • Dose-response validation : Replicate experiments with standardized protocols.
  • Computational modeling : Use molecular docking to assess target binding consistency. Discrepancies may arise from impurities or solvent effects .

What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Animal models : Administer the compound intravenously/orally to assess bioavailability.
  • Sampling : Collect blood/tissue at intervals (0.5–24 h) for LC-MS quantification.
  • Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and volume of distribution. Metabolite identification via tandem MS is critical for toxicity profiling .

How can computational methods predict this compound’s drug-likeness and toxicity?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition.
  • Toxicity alerts : Check for mutagenicity (Ames test predictors) and hepatotoxicity via structural alerts (e.g., reactive Michael acceptors) .

What are the challenges in crystallizing this compound for X-ray analysis?

  • Solvent screening : Test polar (ethanol/water) and nonpolar (hexane) mixtures.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice formation.
  • Low-temperature data collection : Resolve flexible regions (e.g., tetrahydroisoquinoline) at 100 K for higher resolution .

How does the compound interact with biological membranes in molecular dynamics simulations?

  • Membrane insertion : Simulate lipid bilayer systems (e.g., POPC) to assess partitioning.
  • Hydrogen bonding : Analyze interactions with phospholipid headgroups.
  • Permeability coefficients : Compare with reference drugs (e.g., propranolol) .

What orthogonal assays validate target engagement in cellular models?

  • Thermal shift assays : Measure protein stabilization upon compound binding.
  • Cellular thermal shift assay (CETSA) : Confirm intracellular target modulation.
  • Knockdown/rescue experiments : Use siRNA to verify phenotype specificity .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data.
  • Methodological rigor is emphasized over anecdotal observations.
  • Structural complexity necessitates multi-technique validation (e.g., NMR + X-ray).

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